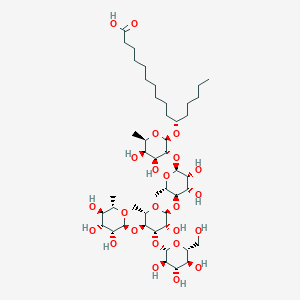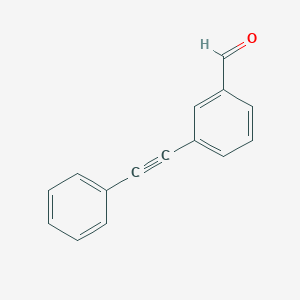
1-Metil-5-nitro-1H-indol
Descripción general
Descripción
1-Methyl-5-nitro-1H-indole (MNI) is a synthetic molecule with a wide range of applications in the field of medicinal chemistry. It is an important compound for the development of new drugs and has been used in the synthesis of various therapeutic agents. MNI is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It has been studied for its potential as an anti-inflammatory, antifungal, and anti-cancer agent.
Aplicaciones Científicas De Investigación
Síntesis de derivados de alcaloides
Los alcaloides son una clase de compuestos orgánicos naturales que contienen átomos de nitrógeno. “1-Metil-5-nitro-1H-indol” se puede utilizar en la síntesis de derivados de indol, que son grupos frecuentes en ciertos alcaloides . Estos derivados son importantes debido a su presencia en productos naturales y medicamentos, y desempeñan un papel crucial en la biología celular.
Aplicaciones anticancerígenas
Los derivados de indol, incluido “this compound”, se han estudiado por su potencial para tratar células cancerosas. El sistema cíclico de indol es una estructura común que se encuentra en muchos compuestos biológicamente activos, y su modificación puede conducir a nuevos agentes terapéuticos .
Actividad antimicrobiana
Las propiedades antimicrobianas de los derivados de indol los hacen valiosos en el desarrollo de nuevos medicamentos para tratar infecciones. “this compound” puede ser un precursor clave en la síntesis de compuestos con potentes actividades antimicrobianas .
Agentes antivirales
La investigación ha demostrado que los derivados de indol pueden exhibir actividades antivirales. Los derivados de “this compound” podrían sintetizarse y probarse para su eficacia contra varios virus de ARN y ADN, contribuyendo al desarrollo de nuevos medicamentos antivirales .
Sondas de espectroscopia vibracional
Los derivados de indol se utilizan como sondas en espectroscopia vibracional para estudiar el entorno alrededor de la molécula. “this compound” podría utilizarse para evaluar el estado de hidratación dentro de un entorno local, explotando sus características vibracionales únicas .
Desarrollo de inhibidores de la polimerización de tubulina
En el campo de la investigación del cáncer, los inhibidores de la polimerización de tubulina son de gran interés. “this compound” puede servir como reactivo en la preparación de tales inhibidores, que son cruciales en el estudio de la división y proliferación de células cancerosas .
Síntesis de inhibidores de proteína quinasa
Las proteínas quinasas juegan un papel importante en la regulación de las funciones celulares. Los derivados de indol, incluido “this compound”, se utilizan en la síntesis de inhibidores de proteína quinasa, que tienen aplicaciones en el tratamiento de diversas enfermedades .
Creación de compuestos peptidomiméticos
Los compuestos peptidomiméticos están diseñados para imitar la actividad biológica de los péptidos. “this compound” se puede utilizar en la creación de antagonistas peptidomiméticos del receptor 1 activado por proteasa (PAR-1), que tienen potencial terapéutico en diversas condiciones médicas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Methyl-5-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used as a biologically active compound for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-5-nitro-1H-indole may have diverse molecular and cellular effects.
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
1-methyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184021 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29906-67-0 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Methyl-5-nitro-1H-indole in the synthesis of spiroindolinones and what are the potential antimicrobial applications of these compounds?
A1: 1-Methyl-5-nitro-1H-indole serves as a crucial starting material in the synthesis of spiroindolinone derivatives, specifically acting as the indole-2,3-dione component. In the study, it reacted with 2-amino-4-chlorothiophenol to yield 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one []. This spiroindolinone derivative, along with others synthesized in previous studies, were then tested for their antimicrobial activity against various bacterial and fungal strains. The research indicated that some of these spiroindolinone derivatives, particularly those containing benzothiazole or 5-chlorobenzothiazole moieties, exhibited promising activity against Staphylococcus aureus and Candida albicans []. These findings highlight the potential of utilizing 1-Methyl-5-nitro-1H-indole as a building block for developing novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)


![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)





